molecular formula C19H18N6O4 B2484331 2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1421476-60-9

2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2484331
CAS RN: 1421476-60-9
M. Wt: 394.391
InChI Key: PCQLJIYLYIVNEE-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit significant biological activities, including anticancer effects. Its structure is closely related to compounds that have been modified to enhance therapeutic efficacy and reduce toxicity, such as the modification of acetamide groups with alkylurea to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced acute oral toxicity (Xiao-meng Wang et al., 2015).

Synthesis Analysis

The synthesis involves multiple steps, including cyclocondensation reactions, to produce structurally related triazolo[1,5-a]pyrimidine derivatives. For instance, cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to various derivatives, showcasing the compound's synthetic versatility (S. Desenko et al., 1998).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray diffraction and spectroscopic methods, highlighting the importance of structural determinations in understanding the compound's biological activities. For example, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared and its structure was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data (T. Farghaly & Sobhi M. Gomha, 2011).

Chemical Reactions and Properties

The chemical reactions of these compounds are diverse, including alkyl rearrangement and cyclocondensation, to produce a variety of derivatives with potential biological activities. The reactivity and transformation of these compounds under various conditions have been explored to synthesize novel derivatives with enhanced biological properties (E. A. Lashmanova et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, play a crucial role in the compound's biological efficacy and formulation. However, specific studies focusing on the physical properties of this exact compound were not found in the current search.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are essential for the compound's pharmacological profile. For instance, modifications on the acetamide group have shown to retain antiproliferative activity against cancer cell lines and inhibit key enzymes like PI3Ks and mTOR with reduced toxicity, demonstrating the compound's potential as an effective anticancer agent with low toxicity (Xiao-meng Wang et al., 2015).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Triazolo[4,3-a]pyrimidines, closely related to the chemical , have been synthesized through the reduction of certain compounds, demonstrating the potential for diverse chemical synthesis routes. The structures of these compounds, like ethyl 3-(hydroxymethyl)- 5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, were confirmed using techniques like X-ray diffraction, suggesting the importance of structural analysis in developing new compounds (Lashmanova et al., 2019).

Radiopharmaceutical Applications

  • Compounds within the pyrazolo[1,5-a]pyrimidine family have been explored as radioligands for medical imaging. One specific compound, DPA-714, has been developed for labeling with fluorine-18, indicating the potential of similar compounds in diagnostic imaging and positron emission tomography (Dollé et al., 2008).

Synthesis and Reaction Studies

  • The synthesis and reactions of various triazolo[1,5-a]pyrimidine derivatives have been extensively studied, indicating the versatility and reactivity of these compounds in creating diverse chemical structures. This includes the synthesis of compounds like 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, highlighting the potential for creating a wide range of derivatives for different applications (Desenko et al., 1998).

Antimicrobial and Anticancer Research

  • Triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, which could have implications in antiasthma research. The detailed study of structure-activity relationships in these compounds suggests their potential in pharmacological research (Medwid et al., 1990).
  • Novel triazolo[1,5-c]pyrimidine derivatives have been synthesized with potential applications in cancer research. Their cytotoxic activity was tested against various cancer cell lines, indicating the relevance of these compounds in developing new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-12-8-15(23-29-12)21-17(26)10-24-19(27)25-16(22-24)9-14(11-28-2)20-18(25)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQLJIYLYIVNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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